

# Apratastat Application Notes & Protocols

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## Compound Focus: Apratastat

CAS No.: 287405-51-0

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**Chemical Profile:** **Apratastat** (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor- $\alpha$  Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary documented mechanism is the inhibition of the release of TNF- $\alpha$  [1]. It has been investigated in preclinical models for its potential to overcome radiotherapy resistance and for its anti-tumor and anti-angiogenic activity [1].

## Key Quantitative Data

The table below summarizes key quantitative data from available literature to assist in experimental planning.

Parameter	Value / Range	Experimental Context	Source
In Vitro IC <sub>50</sub> (TNF- $\alpha$ release)	144 ng/mL (approx. 0.35 $\mu$ M)	Cell-based assays	[2]
Ex Vivo IC <sub>50</sub> (TNF- $\alpha$ release)	81.7 ng/mL (approx. 0.20 $\mu$ M)	Ex vivo systems	[2]
Common In Vitro Concentration	10 $\mu$ M	Incubation for 24 hours in HUVECs and lung tissue samples	[1]
In Vivo Dose (Mouse, IP)	10 mg/kg	Administered twice at 4 and 16 hours post-induction in a lung inflammation model	[1]

Parameter	Value / Range	Experimental Context	Source
In Vivo Dose (Mouse, PO)	10 mg/kg	Once daily for 14 days in an MC38 xenograft model	[1]

## Recommended Administration Routes & Formulations

Based on published research, **Apratastat** can be administered via oral and intraperitoneal routes in animal models. The following table outlines standard preparation and dosing protocols.

Route	Recommended Formulation	Dosing Protocol (Preclinical)
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| **Oral (PO)** | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline • 10% DMSO + 90% Corn Oil (for longer regimens > half month, use carefully) | • **Dose:** 10 mg/kg • **Frequency:** Once daily • **Confirmed efficacy** in MC38 colorectal cancer mouse model over 14 days [1]. || **Intraperitoneal (IP)** | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | • **Dose:** 10 mg/kg • **Frequency:** Administered twice (e.g., at 4 and 16 hours post-induction) • **Confirmed efficacy** in mouse model of lung inflammation [1]. |

## Detailed Experimental Protocols

**1. Protocol for In Vitro Analysis in HUVECs** This protocol details the method for assessing the effect of **Apratastat** on ADAM17 at the protein level in human umbilical vein endothelial cells (HUVECs) [1].

- **Cell Line:** HUVECs
- **Compound Preparation:** Prepare a 10 mM stock solution of **Apratastat** in DMSO. Further dilute in cell culture medium to achieve the final working concentration of 10  $\mu$ M. Ensure the final concentration of DMSO is  $\leq 0.1\%$  (v/v) and include a vehicle control.
- **Treatment:** Incubate cells with the 10  $\mu$ M **Apratastat** solution for 24 hours.
- **Analysis:** Post-incubation, harvest cells and analyze ADAM17 protein expression levels using Western Blot.

**2. Protocol for In Vivo Anti-tumor Efficacy Study** This protocol describes the method for evaluating the anti-tumor activity of **Apratastat** in a mouse model [1].

- **Animal Model:** MC38 colorectal cancer cell xenograft model in C57BL/6 mice.

- **Formulation:** Prepare a fresh solution of Apratratvat at 1 mg/mL in the recommended formulation for oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to achieve a dose of 10 mg/kg at a dosing volume of 10 mL/kg.
- **Dosing Regimen:** Administer via oral gavage (p.o.) once daily for 14 consecutive days.
- **Endpoint Analysis:** Monitor tumor volume regularly. At the end of the study, analyze tumors for growth inhibition, angiogenesis, and lymphangiogenesis.

## Background & Mechanism of Action

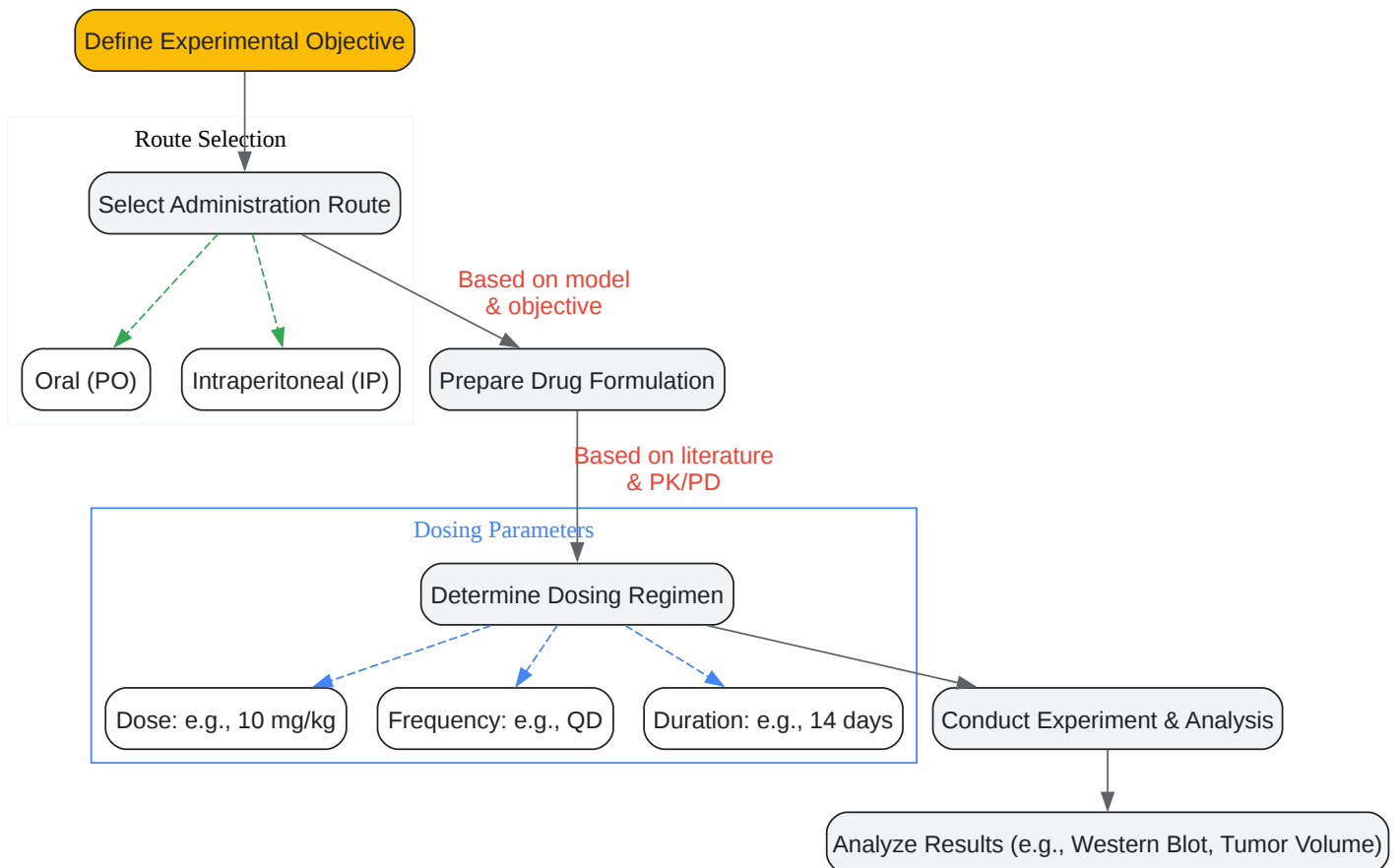
**Therapeutic Target: ADAM17** ADAM17 (A Disintegrin And Metalloproteinase 17) is a transmembrane protease that sheds over 80 membrane-bound substrates, including TNF- $\alpha$ , IL-6R, and ligands of the Epidermal Growth Factor Receptor (EGFR) [3] [4]. By cleaving these substrates, it plays a critical pleiotropic role in regulating immunity, inflammation, and tumorigenesis. Dysregulation of its activity is implicated in inflammatory disorders, cancer, and cardiovascular diseases, making it a promising therapeutic target [3] [4].

**Drug Repurposing & Specificity Considerations** Research efforts are ongoing to find specific ADAM17 inhibitors. A 2024 bioinformatics study suggested that the FDA-approved antiviral drug **Raltegravir** could be repurposed to inhibit ADAM17 [5]. A key finding was that Raltegravir lacks strong zinc-binding functional groups, which are common in broad-spectrum inhibitors and often lead to off-target effects and clinical side effects [5]. This highlights a potential strategy for developing more specific ADAM17-targeting therapies.

**Status of Apratastat** It is important to note that **Apratastat** is an **investigational compound** that has been **discontinued from clinical development** [6] [7]. It reached Phase 2 trials for Rheumatoid Arthritis, but its development was halted [7]. Therefore, it is now primarily a tool for research.

## Experimental Workflow for Apratastat Administration

The diagram below illustrates the logical workflow for planning and conducting experiments with **Apratastat**.



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## Critical Considerations for Researchers

- **Vehicle Control:** Always include a vehicle control group (animals or cells treated with the formulation without the active compound) to account for any effects of the solvent.

- **Dosing Volume:** Adhere to standard ethical and welfare guidelines for dosing volumes in animal studies. For example, a common guideline for oral gavage in mice is up to 10 mL/kg [8].
- **Solubility & Stability:** **Apratastat** is soluble in DMSO at  $\geq 100$  mg/mL [1]. Aliquot and store stock solutions at  $-80^{\circ}\text{C}$  to avoid freeze-thaw cycles. For in vivo formulations, prepare fresh on the day of dosing when possible.
- **Context of Use:** Remember that **Apratastat** is a non-selective TACE/MMP inhibitor. Interpret results considering its potential effects on multiple metalloproteinase targets.

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